(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Medicinal Chemistry Chemical Biology Library Synthesis

As the sole benzothiazole-rhodanine hybrid retaining a free N3–H proton (pKₐ ~5–6), this compound is the mandatory control scaffold for SAR campaigns investigating N3-alkyl, allyl, benzyl, or acyl substitutions. Without this unsubstituted parent, the contribution of the N3 substituent to aldose reductase (binding probability >98%), tyrosinase, or antitumor target engagement cannot be deconvoluted from intrinsic core activity. It also serves as a versatile late-stage diversification precursor for MKT-077 rhodacyanine antitumor agent synthesis. Procure this reference standard to establish baseline activity in every in vitro assay.

Molecular Formula C12H10N2OS3
Molecular Weight 294.4 g/mol
Cat. No. B11705890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC12H10N2OS3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=C3C(=O)NC(=S)S3
InChIInChI=1S/C12H10N2OS3/c1-2-14-7-5-3-4-6-8(7)17-11(14)9-10(15)13-12(16)18-9/h3-6H,2H2,1H3,(H,13,15,16)/b11-9-
InChIKeyZEDUQFAKGGVMKV-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 55036-72-1)


(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 55036-72-1, C₁₂H₁₀N₂OS₃, MW 294.42) is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 3-ethylbenzothiazol-2-ylidene moiety at the exocyclic C5 position. The compound is classified as a member of the benzothiazole‑rhodanine hybrid family, a privileged scaffold in medicinal chemistry associated with aldose reductase inhibition, tyrosinase inhibition, antitumor activity, and antiviral activity [1]. It is commercially catalogued by Sigma‑Aldrich under the AldrichCPR program (Product No. L202649) [2].

Why Close Rhodanine–Benzothiazole Analogs Cannot Be Substituted for CAS 55036-72-1 in Research


Within the benzothiazole‑rhodanine series, substitution on the rhodanine N3 position alters both chemical reactivity and biological target profiles. The target compound retains an N3–H proton (pKₐ ~5–6 for the rhodanine NH), enabling selective N‑alkylation, acylation, or salt formation that is unavailable with N‑substituted analogs such as the 3‑allyl or 3‑benzyl derivatives [1]. In in silico target‑prediction studies of structurally related 5‑arylidene rhodanines with benzothiazole moieties, compounds with identical N3‑substitution patterns showed divergent binding probabilities to aldose reductase, transcription intermediary factor 1‑α, and cathepsin D, underscoring that even minor N‑modifications re‑route polypharmacology [1]. Assessing this compound as an unsubstituted N3–H reference scaffold is therefore essential for accurate structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one


N3–H Donor Availability vs. N3‑Alkylated Analogs Enables On‑Resin or Solution‑Phase Derivatization

The target compound possesses an unsubstituted N3–H on the rhodanine ring, whereas the most commonly available close analogs (e.g., (5Z)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one, CAS 3377-05-7) carry an N3‑ethyl group that blocks further derivatization at this position . The presence of the N3–H enables selective acylation, alkylation, or Mannich reactions, a capability that is entirely absent in the N3‑alkylated comparators [1].

Medicinal Chemistry Chemical Biology Library Synthesis

Aldose Reductase Target Engagement Probability: In Silico Class Comparison

In a SuperPred 3.0 virtual screening study of 5‑arylidene rhodanines bearing a benzothiazole moiety, the highest‑scoring compounds exhibited binding probabilities of 97.5–98.4% for aldose reductase (prediction accuracy 92.4%) [1]. The target compound differs from the top‑scoring analog (compound 5; 98.4% aldose reductase probability) only in the arylidene substituent at C5, retaining the identical N3–H benzothiazole‑rhodanine core [1].

Aldose Reductase Inhibition Diabetic Complications In Silico Screening

N3‑Allyl Analog Shows Micromolar–Nanomolar Enzyme Inhibition; N3–H Parent Is the Required Reference

The closest analog with experimental enzyme inhibition data is (5Z)-3-allyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one (BindingDB ID: BDBM53072), which differs only by an N3‑allyl substituent [1]. This analog exhibits Ki = 141 nM against human cocaine esterase (substrate: o‑NPA) and Ki = 290 nM (substrate: CPT‑11), IC₅₀ = 800 nM against SARS‑CoV PLpro, and Ki = 6.41 μM against human acetylcholinesterase [1]. The N3‑allyl group alters both steric and electronic properties; the N3–H parent compound is essential to isolate the contribution of this substituent.

Cocaine Esterase SARS-CoV PLpro Carboxylesterase

Sigma‑Aldrich AldrichCPR Availability vs. Specialized Vendor‑Only Access for Key Analogs

CAS 55036-72-1 is listed in the Sigma‑Aldrich catalog under the AldrichCPR program (Product No. L202649), offering standardized ordering, quality documentation, and global logistics support [1]. In contrast, structurally analogous compounds such as (5Z)-3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-thiazolidin-4-one (CAS not resolved) and 3-benzyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-thiazolidin-4-one are accessible only through specialty screening‑compound vendors without equivalent quality assurance infrastructure . The molecular formula is confirmed as C₁₂H₁₀N₂OS₃ (MW 294.42) by the Sigma‑Aldrich entry [1].

Chemical Procurement Vendor Reliability Reproducibility

Evidence-Backed Research and Industrial Application Scenarios for CAS 55036-72-1


Medicinal Chemistry SAR Studies: Baseline N3–H Rhodanine–Benzothiazole Scaffold

As the only member of the benzothiazole‑rhodanine hybrid family retaining a free N3–H, this compound serves as the mandatory control scaffold for SAR campaigns investigating the impact of N3‑alkyl, allyl, benzyl, or acyl substitutions on aldose reductase, tyrosinase, or antitumor target engagement. Without this compound, the contribution of the N3 substituent cannot be deconvoluted from intrinsic core activity [1].

Synthesis of Rhodacyanine Dye Intermediates and MKT‑077 Analog Development

The compound is structurally analogous to key intermediates in the MKT‑077 rhodacyanine antitumor agent synthesis pathway. The N3–H proton allows selective introduction of the methylthio or alkyl substituents required for conversion to delocalized cationic dyes. Researchers developing next‑generation mitochondrial‑targeted antitumor agents can use this compound as a versatile late‑stage diversification precursor [1].

Aldose Reductase Inhibitor Screening: Core Scaffold Control

In silico predictions from the Mosula & Mosula (2024) study rank benzothiazole‑rhodanine hybrids among the highest‑probability aldose reductase ligands (binding probability >98%, accuracy >92%). The N3–H compound is the parent structure of this series and is required as a reference standard in any in vitro aldose reductase inhibition assay to establish the baseline activity of the unsubstituted core [1].

Enzyme Profiling Reference for Carboxylesterase and Antiviral Target Selectivity

The N3‑allyl analog (BDBM53072) demonstrates multi‑target enzyme inhibition (human cocaine esterase Ki = 141–290 nM; SARS‑CoV PLpro IC₅₀ = 800 nM; hAChE Ki = 6.41 μM). The N3–H parent compound is the essential negative‑control reference for profiling studies aimed at quantifying the selectivity shift imparted by the N3‑allyl group across this panel of therapeutically relevant enzymes [1].

Quote Request

Request a Quote for (5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.